molecular formula C9H14O4S B14344531 Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate CAS No. 95628-73-2

Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate

Cat. No.: B14344531
CAS No.: 95628-73-2
M. Wt: 218.27 g/mol
InChI Key: QSYQSORGJBJALM-UHFFFAOYSA-N
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Description

Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate is an organic compound with a complex structure that includes functional groups such as esters, ketones, and thioethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-acetylsulfanyl-2-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thioether group can undergo oxidation, affecting the redox state of the compound and its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-3-oxopentanoate: Similar ester and ketone groups but lacks the thioether group.

    Ethyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Properties

CAS No.

95628-73-2

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate

InChI

InChI=1S/C9H14O4S/c1-5(9(12)13-4)8(11)6(2)14-7(3)10/h5-6H,1-4H3

InChI Key

QSYQSORGJBJALM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)SC(=O)C)C(=O)OC

Origin of Product

United States

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